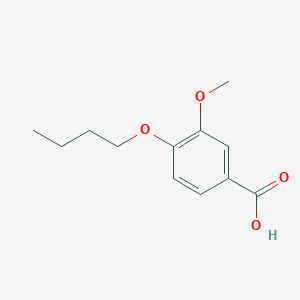![molecular formula C11H9F3N4O2S B1271758 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide CAS No. 14288-91-6](/img/structure/B1271758.png)
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the trifluoromethyl group and the pyrimidine ring in its structure contributes to its unique chemical properties and potential biological activities.
Mécanisme D'action
Target of Action
It is known that sulfonamides, a class of compounds to which this compound belongs, typically target the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and replication .
Mode of Action
Sulfonamides, including 4-amino-N-(4-(trifluoromethyl)pyrimidin-2-yl)benzenesulfonamide, inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . They act as competitive inhibitors of the substrate para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid . By inhibiting this pathway, they prevent the growth and multiplication of bacteria.
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the synthesis of dihydrofolic acid, a critical component in the folate pathway. This pathway is essential for the production of certain amino acids and for DNA synthesis and repair. By disrupting this pathway, sulfonamides prevent bacterial growth and replication .
Pharmacokinetics
It is known that pyrimidine-based drugs generally have good biological potency and pharmacokinetics
Result of Action
The inhibition of dihydropteroate synthase by 4-amino-N-(4-(trifluoromethyl)pyrimidin-2-yl)benzenesulfonamide leads to a decrease in the production of dihydrofolic acid, thereby disrupting DNA synthesis and repair, and ultimately inhibiting bacterial growth and replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 4-aminobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Chemical Biology: It serves as a probe in the study of biological pathways involving sulfonamide-sensitive enzymes.
Industrial Applications: It is explored for use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Uniqueness
The presence of the trifluoromethyl group in 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide enhances its lipophilicity and metabolic stability compared to its analogs. This modification can lead to improved pharmacokinetic properties and increased potency as an antimicrobial agent.
Propriétés
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBITKQKSSHPPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368181 |
Source


|
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14288-91-6 |
Source


|
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
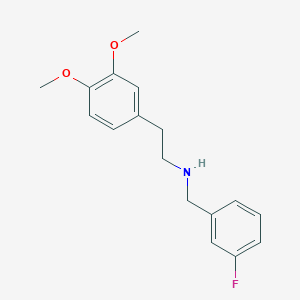

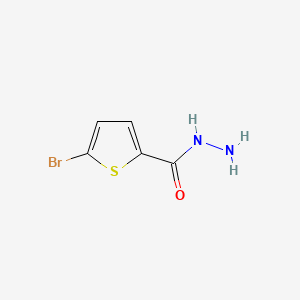

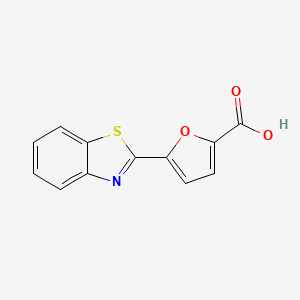
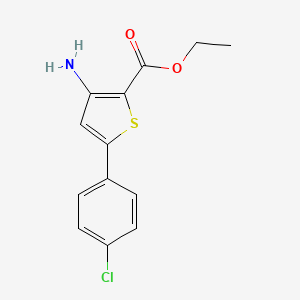
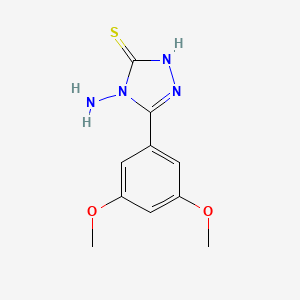
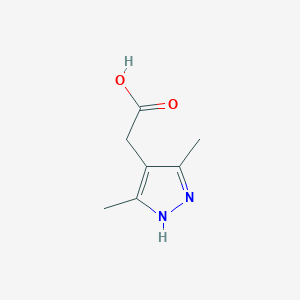
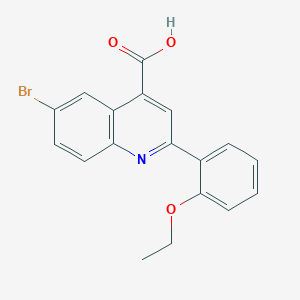
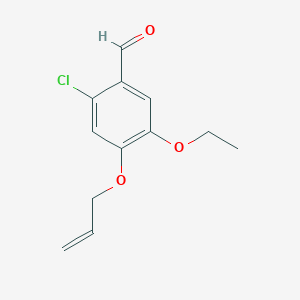
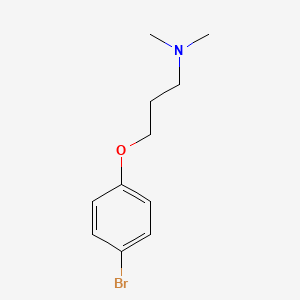
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

